molecular formula C12H10Se B072088 Diphenyl selenide CAS No. 1132-39-4

Diphenyl selenide

Cat. No. B072088
CAS RN: 1132-39-4
M. Wt: 233.2 g/mol
InChI Key: ORQWTLCYLDRDHK-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of diphenyl selenide often involves the reaction of phenyl halides with selenium sources. A method for preparing unsymmetrical selenides has been developed, utilizing diphenyl diselenide and primary alkyl iodides and bromides in the presence of lanthanum metal, leading to the formation of alkyl phenyl selenides (Nishino et al., 2002). Another approach uses indium(I) iodide-mediated cleavage of diphenyl diselenide in a one-pot procedure to synthesize unsymmetrical diorganyl selenides (Ranu et al., 2003).

Molecular Structure Analysis Structural studies have been performed to understand the arrangements and bonding of diphenyl selenide derivatives. For example, X-ray crystallography has been used to determine the molecular structure of various selenium-containing compounds, providing insights into the spatial arrangement and electronic properties of these molecules (Bhasin et al., 2004).

Chemical Reactions and Properties Diphenyl selenide participates in various chemical reactions, demonstrating its versatility as a reagent. It can be used in indium(I) iodide-promoted cleavage and subsequent condensation with alkyl or acyl halides, facilitating the synthesis of diorganyl selenides and other compounds (Ranu & Mandal, 2004).

Scientific Research Applications

1. Inhibition of Microbial Biofilm Formation

  • Summary of Application: Diphenyl diselenide derivatives have been found to inhibit the formation of microbial biofilms, which are involved in wound infections .
  • Methods of Application: The study examined the in vitro minimal inhibitory concentration of a panel of differently substituted diselenides and their effectiveness in inhibiting biofilm formation and dispersing preformed microbial biofilm of various bacteria and yeast .
  • Results: The compounds showed different antimicrobial activity, depending on the microorganism. All diselenides demonstrated a good antibiofilm activity against S. aureus and S. epidermidis .

2. Anticancer and Chemopreventive Activity

  • Summary of Application: Selenides and diselenides, including Diphenyl selenide, have shown promising anticancer and chemopreventive activities .
  • Methods of Application: Various organic selenocompounds, with diverse functional groups that contain selenium, have been reported to exhibit anticancer and/or chemopreventive activity .
  • Results: The compounds selected in the study include promising antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic and radioprotective compounds, among other activities .

3. Methoxyselenenylation of Alkenes

  • Summary of Application: Diphenyl diselenide is used in the methoxyselenenylation of alkenes .
  • Methods of Application: It is used in the synthesis of the unsymmetrical diorganyl selenides, 1- (phenylselenomethyl)vinyl selenides, allylic phenyl selenides .
  • Results: The specific results or outcomes of this application are not provided in the source .

4. Development of Silver-Selective Membrane Electrode

  • Summary of Application: Diphenyl selenide has potential as a neutral carrier to develop silver-selective membrane electrode .
  • Methods of Application: Diphenyl selenide undergoes oxidation to form selenoxides on treating with N -bromosuccinimide followed by alkaline hydrolysis .
  • Results: The specific results or outcomes of this application are not provided in the source .

5. Antioxidant and Therapeutic Applications

  • Summary of Application: Selenium compounds, including Diphenyl diselenide, have been found to have antioxidant properties and therapeutic applications. They have been used to treat various disease states including current COVID-19 and other respiratory viral infections, bipolar disorders, and hearing loss .
  • Methods of Application: The selenium compounds are used in various biochemical systems, performing diverse functions like maintenance of health through various selenoenzymes, diagnostic, therapeutic functions and as targeted drug delivery system .
  • Results: The compounds have shown inhibitory effect on HIV as well as diagnostic and therapeutic 75 Se labelled radiopharmaceuticals .

6. Material Science Applications

  • Summary of Application: Binary or ternary metal selenides, including Diphenyl diselenide, have been utilized for applications like supercapacitors, photovoltaic, optoelectronic, H2 evolution by water splitting, solar cells, energy harvesting, sodium ion batteries (SIBs), etc .
  • Methods of Application: The selenium compounds are used in various material science applications, serving for facilitating human life through various electronic devices, solar cells, H2 evolution catalysts, etc .
  • Results: The specific results or outcomes of this application are not provided in the source .

7. Alleviation of Methylmercury Poisoning

  • Summary of Application: Diphenyl diselenide has been found to alleviate methylmercury poisoning in grass carp .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

8. Conversion of Carbonyl Compounds

  • Summary of Application: Diphenyl diselenide is used in the conversion of carbonyl compounds to their α,β-unsaturated analogs .
  • Methods of Application: A reaction characteristic of Diphenyl diselenide is its reduction. Diphenyl diselenide + 2 Sodium → 2 Phenylselenide Sodium. Phenylselenide Sodium is a useful nucleophile used to introduce the phenylselenyl group by nucleophilic substitution of alkyl halides, alkyl sulfonates (mesylates or tosylates) and epoxides .
  • Results: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Diphenyl selenide is considered hazardous. It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or inhaled . It’s recommended to use it only outdoors or in a well-ventilated area and avoid breathing its dust, fume, gas, mist, or vapors .

properties

IUPAC Name

phenylselanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQWTLCYLDRDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061551
Record name Diphenyl selenide
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Molecular Weight

233.18 g/mol
Source PubChem
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Product Name

Diphenyl selenide

CAS RN

1132-39-4
Record name 1,1′-Selenobis[benzene]
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Record name Benzene, 1,1'-selenobis-
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Record name Diphenyl selenide
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Record name Benzene, 1,1'-selenobis-
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Record name Diphenyl selenide
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Record name Diphenyl selenide
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Record name Diphenyl selenide
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 100 ml Fischer-Porter glass pressure reactor, equipped with a magnetic stirring bar was successively charged with 2.5 g (0.01 moles) of diphenylselenoxide, 10 ml acetone, 10 ml 0.1 N potassium carbonate solution, and 0.63 ml of an osmium tetroxide solution (4% OsO4 in 0.1 N K2CO3). The reactor was attached to a gas manifold, flushed with nitrogen and then pressurized with 80 psig ethylene. The mixture was magnetically stirred at room temperature for two hours until the reaction of the gaseous olefin ceased as evidenced by a constant gas pressure. Sodium bisulfate (5 ml of a 10 wt. % aqueous solution) was added to reduce both the remaining selenoxide and osmium tetroxide. The reaction mixture was transferred to a separatory funnel and the oily layer of diphenylselenide, formed during reaction, separated from the aqueous layer containing the solvent and glycol product. The wateracetone layer contained 0.49 g ethylene glycol (80% yield based on the amount of diphenylselenoxide used) as determined by gas chromatographic analysis.
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80%

Synthesis routes and methods IV

Procedure details

In a similar manner, the cross-coupling reaction between aryl iodides and phenyl selenol was initially investigated using 10 mol % CuI/neocuproine with NaOt-Bu as the base and toluene as the solvent. Using this protocol, in 24 h, the reaction between iodobenzene and phenyl selenol was complete. If in the reaction protocol neocuproine was replaced by phenanthroline, diphenyl selenide was obtained in a lower yield (70% by GC). Moreover, the reaction with the well-defined complex Cu-(neocuproine)(PPh3)Br showed complete conversion to the product after the same period of time. Use of CuI/neocuproine as catalyst, instead of the well-defined Cu(neocuproine)(PPh3)Br, dispenses with the need to synthesize the complex and the results are comparable. The effect of the base on such reactions (see Table 4).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenyl selenide
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Citations

For This Compound
850
Citations
SR Liu, SP Wu - Organic letters, 2013 - ACS Publications
… (8) It was used as the signal transduction unit in this study while the diphenyl selenide unit … electron transfer (PET) from the diphenyl selenide group to the BODIPY moiety takes place. …
Number of citations: 237 pubs.acs.org
TW Campbell, JD McCullough - Journal of the American Chemical …, 1945 - ACS Publications
… to give phenyl ethyl sulfide while Schónberg8 reported interaction of phenyl lithium with diphenyl disulfide and diphenyl diselenide to give diphenyl sulfide and diphenyl selenide, …
Number of citations: 45 pubs.acs.org
DS Barnes, CT Mortimer - The Journal of Chemical Thermodynamics, 1973 - Elsevier
… liquid diphenyl selenide, is calculated as AH~(C~2H~oSe, 1) = (54.1 + 1.4) kcaltn mo1-1. Using a value of (15.2 + 0.6) kcalth mol-1 for the enthalpy of vaporization of diphenyl selenide, …
Number of citations: 12 www.sciencedirect.com
C Degrand, C Gautier, R Prest - Journal of electroanalytical chemistry and …, 1988 - Elsevier
Large-scale electrolysis of diphenyl selenide in acetonitrile is a two-electron process which gives PhSe − and Ph − anions. The latter anions are protonated by molecules of solvent and …
Number of citations: 13 www.sciencedirect.com
V Galasso, G De Alti, A Bigotto - Tetrahedron, 1971 - Elsevier
… Potential energy surface of diphenyl selenide. See caption to Fig. 1 for other details. … Diphenyl selenide. The molar Kerr constant. reported for benzene solution. …
Number of citations: 46 www.sciencedirect.com
Y Iwama, M Aragi, M Sugiyama, K Matsui… - Bulletin of the …, 1981 - journal.csj.jp
… In order to interpret the above results, some probable intermediates, such as diphenyl selenoxide, dibromodiphenylselenium, and diphenyl selenide, were investigated by allowing them …
Number of citations: 12 www.journal.csj.jp
SH Abdel-Hafez, HW Anthonsen… - … , Sulfur, and Silicon, 2005 - Taylor & Francis
… on the synthesis of novel heterocyclic systems containing diaryl sulfide and diary selenide, we undertook the synthesis of some new pyrrole derivatives including the diphenyl selenide …
Number of citations: 11 www.tandfonline.com
Y Yamazaki, T Nakamura, T Hasegawa - Bulletin of the Chemical …, 2003 - journal.csj.jp
… The oxidation potential (EoxðDÞ) of diphenyl selenide and … of butyrophenone by diphenyl selenide and sulfide in benzene … Type b reaction by diphenyl selenide and sulfide (Table 1). …
Number of citations: 1 www.journal.csj.jp
W Nakanishi, S Hayashi, Y Kusuyama - Journal of the Chemical …, 2002 - pubs.rsc.org
… complexes (MC) with bromine are prepared by modulating the effective electronegativity of the selenium atom and the steric environment around the atom in diphenyl selenide (1) with …
Number of citations: 3 pubs.rsc.org
BC Ranu, K Chattopadhyay… - The Journal of Organic …, 2006 - ACS Publications
… A wide range of structurally diverse substituted vinyl bromides underwent reactions with diphenyl selenide and disulfide by this procedure to produce the corresponding vinyl selenides …
Number of citations: 106 pubs.acs.org

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